Pht-Gly-Beta-Ala-Oh
Description
Contextualization within Phthaloyl-Protected Amino Acid Derivatives
Pht-Gly-Beta-Ala-Oh belongs to the class of N-phthaloyl amino acid derivatives. The phthaloyl group serves as a crucial N-protecting group in peptide chemistry and organic synthesis. ekb.egresearchgate.net This protection is vital during synthetic procedures to prevent the highly reactive amino group from participating in unwanted side reactions, thereby allowing for the selective formation of peptide bonds at the carboxyl end. ekb.eg The synthesis of N-phthaloyl amino acids is commonly achieved through methods like the reaction of amino acids with phthalic anhydride (B1165640), often in an acetic acid medium or via microwave-assisted methods to ensure high yields and prevent racemization. ekb.egresearchgate.net
Beyond their role as protected intermediates, N-phthaloyl amino acid derivatives themselves have been the subject of pharmacological investigation. Studies have revealed that certain derivatives possess significant biological activities, including anti-inflammatory and immunomodulatory properties. ekb.egresearchgate.net For instance, N-phthaloyl derivatives of isoleucine and phenylalanine have demonstrated anti-inflammatory effects, while others have been shown to modulate immune responses by inhibiting the production of signaling molecules like TNF-α and IL-1β. researchgate.net This dual function—as both a synthetic tool and a potential pharmacophore—highlights the importance of the phthaloyl moiety in the design of new chemical entities for research and therapeutic development. ekb.eg
Significance of Glycine (B1666218) and Beta-Alanine (B559535) Moieties in Peptide and Peptidomimetic Design
The inclusion of both glycine (an α-amino acid) and β-alanine (a β-amino acid) gives this compound a unique structural composition that is highly relevant in the field of peptidomimetics. wjarr.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. upc.eduresearchgate.net
Glycine, the simplest amino acid, provides conformational flexibility to a peptide backbone. In contrast, β-amino acids, like β-alanine, contain an extra carbon atom in their backbone compared to their α-amino acid counterparts. upc.eduresearchgate.net This seemingly small structural change has profound implications for the resulting peptide's properties. The incorporation of β-amino acids has been shown to:
Increase Proteolytic Stability : The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of natural α-peptides. upc.eduresearchgate.net
Induce Stable Secondary Structures : β-peptides can fold into stable, predictable secondary structures, including various types of helices, that are distinct from those formed by α-peptides. wustl.edu
Modulate Biological Activity : The unique conformations and increased stability can lead to novel or enhanced biological activities. researchgate.netresearchgate.net
The combination of α- and β-amino acids to create hybrid peptides is a key strategy in peptidomimetic design. wjarr.com This approach aims to leverage the benefits of both residue types: the α-amino acids can maintain crucial side-chain interactions necessary for biological recognition, while the β-amino acids confer proteolytic resistance and conformational constraints. wjarr.com Therefore, the Gly-Beta-Ala sequence within this compound represents a fundamental motif for constructing peptidomimetics with potentially superior pharmacological profiles. acs.org
Overview of Current Research Trajectories for this compound and Its Analogs
Current research involving this compound and its analogs primarily focuses on its application as a specialized building block in synthetic and medicinal chemistry. chemimpex.comcymitquimica.com Its pre-packaged, protected dipeptide structure makes it an efficient starting material for the synthesis of larger, more complex peptides and peptidomimetics. chemimpex.com Key research trajectories include:
Bioactive Peptide Synthesis : Researchers utilize this compound to construct novel peptides for therapeutic applications. chemimpex.com The inherent stability conferred by the β-alanine moiety is particularly desirable for developing drug candidates with improved in-vivo half-lives. researchgate.net
Bioconjugation and Drug Delivery : The compound is employed in bioconjugation chemistry, a process that involves linking molecules to create new constructs with combined functionalities. chemimpex.com For example, it can be part of a linker system in antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy. nih.gov
Development of Research Tools : this compound serves as a component in the creation of diagnostic reagents and biochemical probes. chemimpex.com These tools are used in laboratory settings to study protein-protein interactions and enzyme functions, contributing to a deeper understanding of fundamental biological processes. chemimpex.com
Synthesis of Constrained Analogs : Research has also explored the synthesis of more complex analogs where the dipeptide unit is incorporated into a constrained cyclic structure, such as a benzazepinone. For example, the synthesis of Pht-Hba(2,6-Cl₂-Bn)-Gly-OH, a constrained analog of a dipeptide, demonstrates the utility of such building blocks in creating conformationally restricted peptidomimetics to study bioactive conformations. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDVIRGCVDRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325641 | |
| Record name | Pht-Gly-Beta-Ala-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17896-84-3 | |
| Record name | 17896-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pht-Gly-Beta-Ala-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pht Gly Beta Ala Oh and Its Derivatives
Strategies for Phthaloyl Protection and Subsequent Functionalization Pathways
The phthaloyl group serves as a crucial protecting group for the amino functionality of glycine (B1666218). Its stability under various reaction conditions and its selective removal are key to the successful synthesis of Pht-Gly-Beta-Ala-Oh and its subsequent use.
Cyclocondensation Approaches to Phthaloyl-Glycine Precursors
The synthesis of the N-phthaloylglycine precursor is typically achieved through the cyclocondensation of phthalic anhydride (B1165640) with glycine. chembk.com This reaction can be performed under various conditions, including heating in the presence of a solvent like glacial acetic acid or even under solvent-free microwave irradiation. researchgate.netresearchgate.net One method involves refluxing a mixture of phthalic anhydride and an amino acid in glacial acetic acid for a couple of hours. researchgate.net Another approach involves fusing phthalic anhydride with β-alanine by heating, followed by precipitation in water and recrystallization. prepchem.com Research has also explored solvent-free microwave-assisted synthesis, which has been shown to be an efficient protocol for producing phthaloyl derivatives of various amino acids. researchgate.net
Below is a table summarizing common methods for the synthesis of N-phthaloylamino acids:
| Method | Reagents | Conditions | Yield (%) | Reference |
| Conventional Heating | Phthalic anhydride, Glycine, Glacial Acetic Acid | Reflux for 2 hours | 44.3 - 87.1 | researchgate.net |
| Fusion | Phthalic anhydride, β-alanine | Heat at 200°C for 15 minutes | 81.6 | prepchem.com |
| Microwave Irradiation | Phthalic anhydride, Glycine | 200W, 130°C for 5-6 min, then near melting point for 5-10 min | Not specified | researchgate.net |
Formation and Reactivity of Acid Chloride Intermediates (e.g., Pht-Gly-β-Ala-Cl)
The carboxylic acid of N-phthaloylglycine can be converted to a more reactive acid chloride intermediate, Pht-Gly-Cl, to facilitate the coupling with the amino group of β-alanine. This transformation is commonly achieved using reagents like thionyl chloride or oxalyl chloride. scispace.comnih.gov For instance, N-phthaloylglycine can be refluxed with thionyl chloride to produce the corresponding acyl chloride. scispace.com Another method involves dissolving N-phthaloylglycine in a dry solvent like dichloromethane (B109758) and adding oxalyl chloride at a low temperature. nih.gov
The resulting acid chloride, Pht-Gly-Cl, is a reactive intermediate that readily undergoes nucleophilic acyl substitution with the amino group of β-alanine or its ester derivatives. This reaction forms the peptide bond, yielding the desired this compound. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. scielo.br
Solid-Phase Peptide Synthesis (SPPS) Applications and Adaptations
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. spbu.runih.gov this compound can be effectively utilized as a building block in SPPS. chemimpex.com
Efficient Incorporation of this compound as a Building Block into Peptide Chains
This compound, once synthesized, can be activated at its carboxyl terminus and coupled to a resin-bound amino acid or peptide chain. chemimpex.com Standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, can be employed for this purpose. sigmaaldrich-jp.com The phthaloyl group protects the N-terminus of the dipeptide during the coupling reaction. This allows for the stepwise elongation of the peptide chain by adding further amino acid residues to the deprotected N-terminus of the growing chain.
Mitigation of Side Reactions and Impurity Formation (e.g., Beta-Alanine (B559535) Contamination in Fmoc-Amino Acids)
A significant challenge in peptide synthesis is the potential for side reactions and the formation of impurities. mdpi.com One notable issue is the contamination of Fmoc-protected amino acids with Fmoc-β-alanine-related impurities. researchgate.net This contamination can arise during the synthesis of Fmoc-amino acids when using Fmoc-OSu as the protecting agent. sigmaaldrich-jp.comnih.gov The mechanism involves a Lossen-type rearrangement, leading to the formation of Fmoc-β-Ala-OH. nih.gov These impurities are difficult to remove and can be incorporated into the desired peptide sequence, leading to insertion mutants. sigmaaldrich-jp.comresearchgate.net
Strategies to mitigate this issue include:
Using alternative Fmocylating agents: Reagents like Fmoc-Oxyma have been shown to cleanly protect amino acids without the formation of β-alanine-related byproducts. sigmaaldrich-jp.com
Careful purification of Fmoc-amino acids: Stringent quality control and purification of commercially available Fmoc-amino acids are crucial to limit the presence of these impurities. researchgate.net
Development of new preparation methods: A novel method for preparing Fmoc-β-Ala-AA-OH has been developed to improve yield and simplify the process. google.com
By carefully selecting synthetic routes, employing orthogonal protection strategies, and being vigilant about potential side reactions and impurities, chemists can successfully synthesize and utilize this compound and its derivatives for the creation of complex and biologically important peptides.
Solution-Phase Synthetic Approaches and Reaction Optimizations
Solution-phase peptide synthesis (LPPS) offers a high degree of flexibility in the choice of protecting groups, coupling reagents, solvents, and reaction conditions, making it a versatile method for preparing dipeptides like this compound. bachem.com The chemical synthesis of dipeptides generally involves four key stages: protection of functional groups, activation of the free carboxyl group, formation of the peptide bond, and removal of the protecting groups. researchgate.net This multi-step process, while effective, often requires careful optimization to maximize yield and purity, and to minimize waste and purification complexities. researchgate.net
The optimization of reaction conditions is a critical aspect of solution-phase synthesis. creative-peptides.com Key parameters that are frequently fine-tuned include temperature, pH, and solvent selection. creative-peptides.com For instance, controlling the pH is often necessary to maintain optimal reaction conditions and prevent side reactions. creative-peptides.com The choice of solvent is also crucial, as it can significantly impact reactant solubility and reaction speed. creative-peptides.com In cases involving "difficult sequences," mixed solvents may be employed to disrupt secondary structures like β-sheets and facilitate the condensation reaction. creative-peptides.com
Recent advancements have focused on developing more efficient and environmentally friendly protocols. One such approach involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent in a continuous solution-phase peptide synthesis (GSolPPS). rsc.org This method has been optimized using a standard reaction and has shown promise in reducing the environmental impact of peptide synthesis. rsc.org Another innovative technique combines the use of titanium tetrachloride (TiCl4) as a condensing agent with microwave heating. mdpi.com This method has been shown to facilitate the efficient formation of dipeptide systems with high yields in short reaction times, and is compatible with various protecting groups and amino acid side chains. mdpi.com
A patent for the preparation of Fmoc-beta-Ala-AA-OH, a related dipeptide derivative, describes a two-step process. google.com This involves the initial formation of an activated ester, Fmoc-beta-Ala-Bt, which then reacts with an amino acid (AA) in a buffer system to yield the final product. google.com The patent highlights the optimization of molar ratios and reaction times to achieve high purity and yield. google.com
The following interactive table summarizes various optimized conditions for solution-phase dipeptide synthesis, drawing from different research findings.
| Coupling Reagent/Method | Solvent(s) | Base/Additive | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| T3P® | DMF, EtOAc | DIPEA | Not specified | Not specified | Not specified | Not specified | rsc.org |
| TiCl4 / Microwave | Pyridine | None | Microwave | 20-40 min | 70-94 | Not specified | mdpi.com |
| Fmoc-beta-Ala-Bt | Acetonitrile (B52724)/Water | Na2CO3 | Room Temp | 4-5 hours | 78.5 | 99.8 | google.com |
| DIC/HONB / Microwave | DMF | Not specified | Microwave | Not specified | 65 | Racemization-free | mdpi.com |
| TBTU/HOBt/DIEA / Microwave | Water | DIEA | Microwave | Not specified | Not specified | Not specified | mdpi.com |
Mechanistic Investigations of Synthetic Pathways
A thorough understanding of the reaction mechanisms underlying peptide bond formation is essential for optimizing synthetic protocols and controlling product outcomes. This section explores the elucidation of electron flow and proton transfer in key synthetic steps, as well as the methods for controlling stereochemistry in the synthesis of chiral derivatives.
Elucidation of Electron Flow and Proton Transfer in Key Steps
The formation of a peptide bond is a condensation reaction that involves the joining of two amino acids with the elimination of a water molecule. wikipedia.org This process requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the second amino acid. mdpi.comresearchgate.net
The mechanism of this activation and subsequent peptide bond formation has been the subject of extensive research. In one proposed mechanism, the reaction is initiated by the transfer of a proton to the carbonyl group, leading to the formation of a diol intermediate where the new carbon-nitrogen bond is already formed. nih.gov A subsequent concerted mechanism involving proton transfer and the loss of a water molecule leads to the formation of the dipeptide. nih.gov
Another detailed mechanism involves the formation of an activated intermediate through the reaction of the carboxylic group with a coupling agent. researchgate.net This activated species then undergoes condensation with a second amino acid to form the peptide bond. researchgate.net The flow of electrons during these steps is critical. The attack of the electronegative amino group on the carbonyl carbon of the activated acid leads to the formation of a tetrahedral intermediate. wikipedia.org The collapse of this intermediate, with the departure of a leaving group (derived from the coupling agent), results in the formation of the stable amide bond. wikipedia.org
Computational studies have provided deeper insights into these mechanisms. For instance, quantum chemistry calculations have been used to map out the different pathways for peptide bond formation, highlighting the energy barriers and intermediate structures involved. nih.gov These studies have also shed light on the role of catalysts and additives in facilitating the reaction. beilstein-journals.org
Control of Stereochemistry in the Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound requires precise control over the stereochemistry at the chiral centers. Beta-alanine itself is achiral, but its derivatives can be chiral, and the introduction of other chiral amino acids necessitates stereochemical control. scielo.org.mx
One of the primary challenges in peptide synthesis is the prevention of racemization, particularly at the α-carbon of the activated amino acid. mdpi.com Racemization can occur through the formation of an oxazolone (B7731731) intermediate, a process that is often promoted by strong activation of the carboxyl group. mdpi.com The basicity of the reaction medium can also contribute to racemization through direct proton abstraction from the α-carbon. acs.org
Several strategies have been developed to suppress racemization. The use of specific coupling reagents, such as those that minimize the formation of oxazolone intermediates, is a common approach. mdpi.com For example, ynamide coupling reagents have shown remarkable superiority in suppressing racemization during the activation and aminolysis of carboxylic acids with an α-chiral center. acs.org
Chiral auxiliaries are another powerful tool for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of α-substituted β-amino acids, for instance, a perhydropyrimidinone derivative of β-alanine has been used as a chiral template. scielo.org.mx The steric hindrance provided by a phenyl group on the auxiliary directs the addition of electrophiles to the opposite face of the enolate, resulting in high diastereoselectivity. scielo.org.mx
Phase-transfer catalysis using chiral catalysts is another effective method for the stereoselective synthesis of β-branched α-amino acids. organic-chemistry.orgnih.gov This technique has been shown to achieve high levels of syn- and enantioselectivity in the alkylation of glycinate (B8599266) Schiff bases. organic-chemistry.orgnih.gov
The following table provides an overview of methods used to control stereochemistry in the synthesis of chiral amino acid derivatives.
| Method | Key Principle | Example Application | Stereoselectivity | Reference |
| Ynamide Coupling Reagents | Suppress racemization by avoiding base-induced proton abstraction and oxazolone formation. | Peptide bond formation. | Excellent | acs.org |
| Chiral Auxiliaries | A temporarily incorporated stereogenic group directs the approach of reagents. | Alkylation of a β-alanine derivative via a perhydropyrimidinone. | High diastereoselectivity | scielo.org.mx |
| Phase-Transfer Catalysis | A chiral catalyst facilitates the reaction between reactants in different phases, inducing asymmetry. | Asymmetric alkylation of a glycinate Schiff base. | Excellent syn- and enantioselectivity | organic-chemistry.orgnih.gov |
| Asymmetric Mannich Reaction | Use of a chiral auxiliary on the imine derivative to control the stereoselective addition of an enolate. | Synthesis of β-amino acid derivatives. | High diastereoselectivity | oup.com |
Structural Elucidation and Conformational Analysis of Pht Gly Beta Ala Oh Containing Systems
Spectroscopic Characterization Methodologies for Molecular Architecture
A range of spectroscopic techniques is employed to build a comprehensive picture of the molecular structure of Pht-Gly-Beta-Ala-Oh, from the identification of its constituent functional groups to the intricate details of its three-dimensional shape in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of peptides. For this compound, ¹H-NMR provides critical information about the conformation of the peptide backbone and the environment of each proton. The chemical shifts (δ) of the amide (NH) and α-protons (α-CH) are particularly sensitive to the local secondary structure. Deviations from random-coil values can indicate the presence of ordered structures like β-turns or extended strands. marioschubert.ch
In a typical ¹H-NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the phthalimide (B116566) group, the methylene (B1212753) protons of the glycine (B1666218) and β-alanine residues, and the amide and carboxylic acid protons. The coupling constants between adjacent protons can further refine the analysis of dihedral angles along the peptide backbone.
Table 1: Representative ¹H-NMR Data for Peptide Fragments Similar to this compound
| Proton Type | Typical Chemical Shift Range (ppm) | Information Gained |
| Phthalimide (Aromatic H) | 7.8 - 8.0 | Confirms the presence and electronic environment of the protecting group. |
| Glycine (α-CH₂) | 3.8 - 4.2 | Sensitive to backbone torsion angles (φ, ψ). |
| β-Alanine (α-CH₂) | 2.4 - 2.6 | Reflects the conformation around the β-amino acid. |
| β-Alanine (β-CH₂) | 3.3 - 3.5 | Reflects the conformation around the β-amino acid. |
| Amide (NH) | 8.0 - 8.5 | Chemical shift is highly dependent on hydrogen bonding involvement. |
| Carboxylic Acid (OH) | 10.0 - 12.0 | Broad signal, confirms the presence of the C-terminus. |
Note: The data in this table are illustrative, based on general values for similar peptide structures, and serve to demonstrate the type of information obtainable from NMR spectroscopy.
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule and probing intermolecular interactions like hydrogen bonding. gatewayanalytical.com FTIR relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds, particularly polar ones, while Raman spectroscopy involves the inelastic scattering of light and is highly sensitive to non-polar, symmetric bonds. gatewayanalytical.commdpi.com
For this compound, the FTIR spectrum is dominated by characteristic amide bands. acs.org The Amide I band (primarily C=O stretching) and the Amide II band (a mix of N-H bending and C-N stretching) are sensitive to the secondary structure. mdpi.com The positions of these bands can help distinguish between different conformations. acs.org Raman spectroscopy provides complementary information, particularly for the phthalimide ring and the C-C backbone. spectrabase.comscispace.com
Table 2: Key Vibrational Bands for the Structural Analysis of this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Significance |
| O-H Stretch (Carboxylic Acid) | FTIR | 2500-3300 (broad) | Indicates hydrogen-bonded carboxylic acid dimers in the solid state. |
| N-H Stretch (Amide) | FTIR | 3200-3400 | Position indicates the extent of hydrogen bonding. |
| C=O Stretch (Phthalimide) | FTIR, Raman | ~1770 and ~1710 | Characteristic symmetric and asymmetric stretches of the imide group. |
| C=O Stretch (Amide I) | FTIR, Raman | 1630-1680 | Highly sensitive to secondary structure and hydrogen bonding. mdpi.comacs.org |
| C=O Stretch (Carboxylic Acid) | FTIR, Raman | 1700-1725 | Confirms the protonated state of the carboxyl group. |
| N-H Bend / C-N Stretch (Amide II) | FTIR | 1510-1570 | Complementary to Amide I for conformational analysis. acs.org |
Note: The wavenumbers are approximate and can shift based on the molecular environment, phase (solid/solution), and specific conformation. scispace.comresearchgate.net
Electronic Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of chiral molecules, like peptides, in solution. photophysics.com The technique measures the differential absorption of left and right circularly polarized light by the peptide backbone. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly characteristic of the predominant secondary structure elements such as α-helices, β-sheets, and β-turns. rsc.org
Given its short sequence, this compound is a candidate for forming a β-turn, a common secondary structure motif. nih.gov The CD spectrum of a classic type I or type II β-turn typically shows a positive band near 205-210 nm and negative bands at other wavelengths. rsc.orgnih.gov Analysis of the CD spectrum of this compound in various solvents can thus provide direct evidence for the presence and stability of such ordered conformations in solution. researchgate.net
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org Single-crystal XRD analysis can yield a complete molecular structure, providing accurate measurements of bond lengths, bond angles, and torsional angles that define the molecule's conformation. researchgate.net It also reveals how molecules pack together in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonds. researchgate.net Studies on similar molecules, like N-phthaloyl-β-alanine and other amino acid derivatives, have successfully used this technique to elucidate their solid-state structures. researchgate.netrsc.org Powder XRD (PXRD) is complementary, used to identify crystalline phases and assess sample purity. researchgate.net
Table 3: Parameters Obtained from a Typical Single-Crystal XRD Study
| Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the unit cell (e.g., Monoclinic, P2₁/c). acs.org |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N). |
| Bond Angles (°) | Angles between three connected atoms (e.g., Cα-C-N). |
| Torsion (Dihedral) Angles (°) | Defines the conformation around rotatable bonds (e.g., φ, ψ, ω). |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds that stabilize the crystal packing. |
While techniques like XRD provide a static picture, advanced methods like Terahertz (THz) spectroscopy offer insights into the dynamic nature of peptides. mdpi.comspectroscopyeurope.com THz spectroscopy probes low-frequency (0.1–15 THz) collective vibrational modes, which are often associated with the motions of the entire molecule or large parts of it, such as the flexing and breathing of the peptide backbone and the vibrations of intermolecular hydrogen bonds. mdpi.comnih.gov For peptides, THz spectra are sensitive to amino acid composition, sequence, and secondary structure. mdpi.comoptica.org This technique is particularly valuable for studying the hydration shell around a peptide and understanding the subtle dynamics that are crucial for biological function but averaged out in other methods. nih.gov
Computational Approaches to Conformational Landscape
Computational chemistry provides a powerful theoretical framework to complement experimental data and explore the full conformational landscape of flexible molecules like this compound. unito.it Using methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, it is possible to model the potential energy surface of the molecule and identify low-energy, stable conformers. researchgate.netscirp.org
DFT calculations can be used to optimize the geometry of various possible conformations and calculate their relative stabilities. researchgate.net These calculations can also predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental FTIR and Raman data to validate the proposed structures.
Molecular Dynamics (MD) simulations, on the other hand, can model the behavior of the molecule over time, showing how it moves and changes shape in a simulated environment (e.g., in water). nih.gov This approach is invaluable for understanding the dynamic equilibrium between different conformations and the influence of the solvent on the peptide's structure. frontiersin.org
Molecular Dynamics (MD) Simulations for Time-Dependent Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful tool to investigate the time-dependent conformational behavior of peptides and the influence of the solvent environment. nih.govnih.govacs.org These simulations can model the dynamic fluctuations of a molecule, offering insights into its flexibility and the transitions between different conformational states. nih.gov
The choice of solvent in MD simulations is crucial, as it can significantly impact the conformational preferences of a peptide. nih.govmdpi.comrsc.org For instance, simulations of a cyclic pentapeptide containing β-alanine in both acetonitrile (B52724) (CD3CN) and dimethylsulfoxide (DMSO) revealed the presence of two slowly interconverting conformers due to cis-trans isomerism around a β-Ala-Pro peptide bond. nih.gov The specific conformations stabilized in each solvent were distinct, highlighting the role of solvent-peptide interactions in shaping the conformational landscape. nih.gov In another study, the effect of different solvents, including aqueous acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), on lignin (B12514952) nanoparticles was investigated using MD simulations to understand lignin-solvent interactions. acs.org
Furthermore, the time scale of these simulations is an important consideration. While some conformational changes, such as local structural transitions, can be observed on the nanosecond timescale acs.org, slower processes like the complete folding and unfolding of larger peptide assemblies may occur over much longer timescales, even up to minutes. acs.org To accurately capture these events, extended simulation times are necessary. For example, a 200 ns NPT ensemble MD simulation was used to analyze the properties of lignin nanoparticles in solution. acs.org
The data generated from MD simulations, such as the time evolution of backbone dihedral angles (φ, ψ), can be used to characterize conformational transitions between different secondary structures like β-sheets and α-helices. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and conformational energies of molecules like this compound. plos.orgarxiv.orgsaspublishers.com DFT methods provide a good balance between computational cost and accuracy for studying large molecular systems. scielo.org.boresearchgate.net
These calculations can predict the relative energies of different conformers, helping to identify the most stable structures. scirp.orgcam.ac.uk For example, DFT calculations on β-alanine predicted several stable conformations in the gas phase, with the lowest energy conformer having a specific dihedral angle. scirp.org The inclusion of solvent effects in these calculations, often through continuum solvent models, can further refine the predicted stabilities and bring them closer to experimental observations. scirp.org
DFT is also employed to investigate the mechanisms of chemical reactions, such as the fragmentation of deprotonated β-alanine ions, by mapping the potential energy surfaces of different reaction pathways. saspublishers.com This allows for the determination of reaction barriers and the identification of the most likely dissociation products. saspublishers.com
The choice of the DFT functional and basis set is critical for obtaining reliable results. nih.govscience.gov Different functionals may yield varying results, so it is often necessary to benchmark them against experimental data or higher-level theoretical methods. nih.gov For instance, a study on glutamic acid polymorphs showed that while one form was predicted to be more stable at the electronic energy level, including other energetic contributions was necessary to match experimental observations. cam.ac.uk
The following table summarizes the application of different DFT functionals and basis sets in various studies:
| Study Focus | DFT Functional(s) | Basis Set(s) | Key Findings |
| Fragmentation of deprotonated β-alanine | B3LYP | 6-311++G(2df,2pd) | Identified the most stable isomer and dominant dissociation pathways. saspublishers.com |
| Conformations of β-amino acids | DFT (unspecified) | Not specified | Determined stable conformations and relative energies in gas phase and with solvation. scirp.org |
| Properties of glutamic acid polymorphs | Various (not specified) | Not specified | Deconstructed total energy to understand polymorph stability. cam.ac.uk |
| Molecular polarizabilities of amino acids | M06-2X, B3LYP, CAM-B3LYP, PBE0, ωB97XD | 6-311G(d,p), Def2-SVP, Def2-TZVP, aug-cc-pVTZ | Assessed the performance of different functional/basis set combinations. nih.gov |
Theoretical Conformational Energy Calculations and Force Field Parameterization
Theoretical conformational energy calculations are essential for understanding the potential energy surface of a peptide and identifying its low-energy conformations. nih.govresearchgate.net These calculations are often used in conjunction with experimental techniques like X-ray diffraction and NMR spectroscopy to refine and validate structural models. nih.govresearchgate.net
Force fields are a important component of these calculations, providing the mathematical functions and parameters that describe the potential energy of a molecular system. nih.govresearchgate.netacs.org The accuracy of a molecular simulation is highly dependent on the quality of the force field used. plos.orgacs.org Several force fields, such as AMBER, CHARMM, and GROMOS, have been developed and are widely used for biomolecular simulations. plos.orgacs.org
The parameterization of force fields is a meticulous process that often involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data. nih.govresearchgate.net This is particularly important for non-standard residues like β-alanine or for molecules with protecting groups, as standard force fields may not accurately represent their conformational preferences. researchgate.netacs.org For example, studies have shown that different force fields can predict significantly different secondary structure propensities for the same peptide. plos.orgacs.org
Recent efforts have focused on developing and validating force field parameters specifically for β-peptides to improve the accuracy of simulations of these molecules. acs.org One approach involves matching the torsional energy profiles from the force field with those obtained from quantum chemical calculations. acs.org The validation of these new parameters is typically done by comparing simulation results with experimental data, such as that from NMR spectroscopy. acs.org
The following table provides an overview of different force fields and their application in peptide simulations:
| Force Field | Application Area | Key Characteristics/Findings |
| AMBER (e.g., ff99SB, ff12SB, ff14SB) | General protein and peptide simulations. researchgate.net | Tested for peptides with isomerized amino acids, showing comparable accuracy for D- and β-amino acids. researchgate.net Different versions can yield different secondary structure propensities. plos.orgacs.org |
| CHARMM (e.g., CHARMM22/CMAP, CHARMM36) | General protein and peptide simulations. plos.org | A recently developed extension for β-peptides showed good performance in reproducing experimental structures. acs.org Can predict different tertiary interactions compared to other force fields. plos.org |
| GROMOS | General biomolecular simulations. | One of the first force fields to be extended for β-peptides. acs.org |
| OPLS-AA | General biomolecular simulations. | Showed a moderate propensity for β-structure in simulations of the Aβ peptide. plos.org |
| POSSIM | Polarizable force field for proteins. | Developed with parameters for alanine (B10760859) peptides and the protein backbone, showing good agreement with quantum mechanical results. nih.gov |
Analysis of Intramolecular Interactions
Characterization of Hydrogen Bonding Networks within this compound Derivatives and Analogs
Intramolecular hydrogen bonds are fundamental to the stabilization of defined secondary structures in peptides, such as turns and helices. nih.govcnr.itnih.gov In peptides containing β-alanine, various types of hydrogen-bonded ring structures, like C7, C10, and C13 rings, have been identified. nih.govnih.gov For example, in a cyclic tetrapeptide containing β-alanine and proline, the molecular conformation was stabilized by two intramolecular hydrogen bonds, forming a C7 structure. nih.gov
The solvent environment can modulate the strength and presence of these hydrogen bonds. nih.govnih.gov In a study of protonated glycine and β-alanine, it was found that the addition of water molecules could either weaken or strengthen the intramolecular C=O···H-N hydrogen bond, depending on the site of solvation. nih.gov Specifically, solvation at the -NH3+ group weakened the bond, while solvation at the carboxyl -OH group strengthened it. nih.gov
The strength of an intramolecular hydrogen bond can be influenced by the length of the backbone. The C=O···H-N interaction in protonated β-alanine is stronger than in protonated glycine due to the longer carbon chain in β-alanine. nih.gov Consequently, more solvent molecules are required to disrupt this bond in β-alanine compared to glycine. nih.gov
NMR spectroscopy is a powerful experimental technique for identifying and characterizing hydrogen bonds in solution. nih.govmdpi.comrsc.org The chemical shifts of protons involved in hydrogen bonding can provide information about the strength of the interaction. rsc.org
Influence of the Phthaloyl Moiety on Overall Molecular Conformation
The phthaloyl group is often used as a protecting group for the N-terminus of amino acids during peptide synthesis. gdckathua.com Beyond this synthetic utility, the steric and electronic properties of the phthaloyl moiety can significantly influence the conformational preferences of the peptide backbone. researchgate.net
In a crystal structure of a terminally protected dipeptide, the phthaloyl group was found to be orthogonal to the plane of the trans peptide link, and the backbone adopted an extended conformation. researchgate.net The introduction of a dehydrophenylalanine residue, which contains a double bond, has also been shown to have a strong influence on the conformational preference of the peptide chain, often stabilizing β-turn conformations. researchgate.net
Computational studies, such as those using DFT, can be employed to investigate the influence of such modifications on the peptide's structure and stability. For instance, research on N-phthaloyl-β-alanine co-crystals has utilized computational methods to understand the crystalline network. hsu.ac.ir
Investigations into the Folding-Unfolding Behavior and Topological Features of Beta-Alanine (B559535) Residues within Peptides
The incorporation of β-alanine into peptides introduces an additional methylene group into the backbone, increasing its flexibility and influencing its folding behavior. acs.orgnih.gov Understanding the conformational preferences of β-alanine is key to designing peptides with specific secondary structures. nih.govresearchgate.net
Studies have shown that β-alanine residues in acyclic peptides can adopt both folded gauche (τ ~ +/-65°) and extended trans (τ ~ +/-165°) conformations. nih.gov The specific conformation adopted is often influenced by neighboring residues and other conformational constraints. nih.govresearchgate.net For example, the presence of a preceding β-bend can increase the propensity of a β-alanine residue to also form a β-bend. researchgate.net
The folding and unfolding kinetics of peptides containing β-alanine can be significantly different from their α-amino acid counterparts. The increased flexibility of the β-amino acid backbone can lead to slower folding and unfolding rates. acs.org For instance, the T-jump induced relaxation kinetics of a monomeric β-peptide that forms a 14-helix were found to be noticeably slower than a similar alanine-based α-helical peptide. acs.org
The folding of alanine-based helical peptides has been shown to be length-dependent, with longer peptides exhibiting higher helix populations and slower relaxation times. mdpi.com These studies often reveal that folding can initiate from the center of the peptide and proceed towards the termini. mdpi.com
The following table summarizes the conformational preferences and folding characteristics of β-alanine containing peptides:
| Peptide System | Key Findings | Techniques Used |
| Acyclic β-alanine containing peptides | β-alanine can adopt both folded gauche and extended trans conformations. nih.gov | X-ray diffraction, theoretical conformational energy calculations, spectroscopy (NMR, FT-IR, CD). nih.gov |
| Short linear β-alanine containing peptides | Neighboring side-chain substituents significantly influence the folding-unfolding behavior. nih.govresearchgate.net | X-ray crystallography, conformational energy calculations. nih.govresearchgate.net |
| Monomeric 14-helix β-peptide | Slower folding/unfolding kinetics compared to α-helical peptides. acs.org | T-jump relaxation kinetics. acs.org |
| Octameric β-peptide bundle | Very slow unfolding relaxation rates (minutes) with a strong temperature dependence. acs.org | T-jump relaxation kinetics. acs.org |
| Alanine-based helical peptides | Folding is length-dependent; helix population and relaxation times increase with length. mdpi.com | Molecular dynamics simulations. mdpi.com |
Role of Pht Gly Beta Ala Oh in Advanced Peptide and Peptidomimetic Design
Pht-Gly-Beta-Ala-Oh as a Versatile Building Block in Bioactive Peptide Synthesis
This compound serves as a fundamental component in the synthesis of complex peptides and peptidomimetics. chemimpex.com The phthaloyl (Pht) group on the N-terminal glycine (B1666218) acts as a protecting group, a temporary modification that prevents the amine group from participating in unwanted reactions during the stepwise assembly of a peptide chain. This protection is crucial for controlling the chemical synthesis process.
The core of the molecule is the Gly-Beta-Ala dipeptide segment. The inclusion of beta-alanine (B559535), a non-proteinogenic β-amino acid, is particularly significant. It introduces an additional carbon atom into the peptide backbone compared to its α-amino acid counterparts, providing increased conformational flexibility. researchgate.net This inherent flexibility allows for the design and construction of diverse and well-defined three-dimensional structures. eurekaselect.comnih.gov Researchers utilize this compound to facilitate the formation of peptide bonds, leading to the creation of complex molecules that can mimic natural biological processes and serve as novel drug candidates. chemimpex.com Its utility extends to bioconjugation, where it can be used to link different biomolecules together, potentially enhancing the delivery and efficacy of targeted therapies. chemimpex.com
Design Principles for Protein Secondary Structure Mimicry
A central goal in peptidomimetic chemistry is the creation of synthetic molecules that replicate the secondary structures of proteins, such as α-helices, β-turns, and β-sheets. nih.govrsc.org These structural motifs are often directly involved in critical protein-protein interactions, which regulate numerous biological functions. nih.gov By designing molecules that mimic these structures, scientists aim to modulate these interactions for therapeutic purposes. rsc.org The incorporation of unconventional amino acids, such as the beta-alanine found in this compound, is a key strategy in this endeavor. eurekaselect.comnih.gov β-peptides and mixed α,β-peptides have shown significant promise in mimicking each of these major secondary structure types. nih.gov
The non-chiral, non-coded β-amino acid, beta-alanine (β-Ala), exerts unique structural influences when inserted into a peptide chain. eurekaselect.comnih.gov The additional methylene (B1212753) group (-CH2-) in its backbone grants it a greater degree of rotational freedom compared to α-amino acids. researchgate.net This flexibility is not uncontrolled; instead, it provides an opportunity to design and construct a wide array of well-defined structures. eurekaselect.comnih.gov
Research based on X-ray diffraction, theoretical calculations, and various spectroscopic techniques has revealed that the β-alanine residue has distinct conformational preferences. nih.gov In short, linear peptides, it can adopt both an extended trans conformation and a folded gauche conformation. eurekaselect.comnih.gov This dual conformational capability is crucial, as the extended form is conducive to forming β-sheet-like structures, while the folded form can induce turns. eurekaselect.comscirp.org The specific conformation adopted can be influenced by neighboring amino acid side chains and other constraints within the peptide. nih.gov This strategic incorporation allows biochemists and biophysicists to design molecules that fold into specific shapes to mimic protein secondary structures and develop potent peptide analogs with enhanced enzymatic resistance. eurekaselect.comnih.gov
Table 1: Conformational Preferences of Beta-Alanine in Peptides
| Conformation | Dihedral Angle (μ) | Associated Secondary Structure | Context |
| Gauche | ~ ±65° ± 10° | Turns, Helices | Predominantly found in cyclic peptides and can be induced in acyclic peptides. eurekaselect.comnih.gov |
| Trans | ~ ±165° ± 10° | Extended Strands, Sheets | A common orientation in acyclic (linear) β-Ala containing peptides. eurekaselect.comnih.gov |
Peptides that contain a mixture of α- and β-amino acids are known as α,β-peptides. mdpi.commdpi.com The synthesis of these hybrid structures allows for the creation of novel backbone architectures with tailored properties. acs.org The incorporation of β-amino acids, often through building blocks like this compound, can confer increased stability against proteolytic degradation compared to peptides made solely of α-amino acids. mdpi.com
The construction of these peptides is often carried out using solution-phase synthesis methods. mdpi.commdpi.com Following synthesis, the peptides are purified and their structures are confirmed through various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR) are commonly used to characterize the newly formed molecules and confirm their composition and structure. mdpi.commdpi.com This process of synthesis and characterization is essential for verifying that the designed α,β-peptide architecture has been successfully created before it is evaluated for biological activity. acs.org
Table 2: General Steps in the Construction and Characterization of α,β-Peptides
| Step | Description | Common Techniques |
| Synthesis | Sequential coupling of α- and β-amino acid building blocks. | Solution-phase peptide synthesis, Solid-phase peptide synthesis (SPPS). mdpi.comrsc.org |
| Purification | Isolation of the desired peptide from reaction byproducts. | High-Performance Liquid Chromatography (HPLC). acs.org |
| Characterization | Confirmation of the peptide's structure and purity. | Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), High-Resolution Mass Spectrometry (HRMS). mdpi.comacs.org |
Functionalization and Derivatization Strategies
The termini of a linear peptide, the N-terminal amine (-NH2) and the C-terminal carboxylic acid (-COOH), are often sites of enzymatic degradation. Modifying these ends can significantly enhance the peptide's stability and half-life in a biological environment. researchgate.netlifetein.com
N-Terminal Acetylation: The addition of an acetyl group to the N-terminus removes its positive charge. This modification often increases the peptide's stability by making it more resistant to degradation by aminopeptidases. lifetein.comsigmaaldrich.com Furthermore, since many natural proteins are acetylated, this modification can create a closer mimic of the native protein structure. lifetein.com
C-Terminal Amidation: The conversion of the C-terminal carboxyl group to an amide group neutralizes its negative charge. sigmaaldrich.com This is a common strategy to prevent degradation by carboxypeptidases and can be crucial for the biological activity of many peptide hormones. lifetein.comcreative-peptides.com
Table 3: Common Terminal Modifications and Their Primary Purpose
| Modification | Location | Chemical Change | Primary Purpose |
| Acetylation | N-Terminus | Replaces -NH2 with -NHCOCH3 | Increases stability against enzymatic degradation; mimics native proteins. lifetein.comsigmaaldrich.com |
| Amidation | C-Terminus | Replaces -COOH with -CONH2 | Increases stability against enzymatic degradation; mimics native proteins. researchgate.netsigmaaldrich.com |
Side-chain engineering involves the modification of the amino acid side chains within the peptide sequence. researchgate.net This strategy is used to alter physicochemical properties like hydrophobicity, charge, and conformation, which in turn can modulate the peptide's biological activity. researchgate.net By replacing natural amino acids with their non-natural analogues during synthesis, it is possible to improve binding affinity and selectivity for a specific biological target. researchgate.net
This approach allows for the rational design of peptides with enhanced pharmacokinetic properties and improved therapeutic potential. researchgate.net For example, incorporating unnatural amino acids or creating covalent bridges (staples) between side chains can lock a peptide into a specific, bioactive conformation, such as an α-helix, thereby increasing its stability and activity. mdpi.comsb-peptide.com Branched peptides, which contain branching points at side chains, offer another avenue for creating diverse architectures with tailored functions for applications like drug delivery or tissue engineering. rsc.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
While comprehensive Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively documented, the principles of SAR can be effectively understood by examining research on analogous structures. This compound, or 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid, combines three key features: an N-terminal phthaloyl (Pht) protecting group, a flexible glycine (Gly) residue, and a β-alanine (β-Ala) residue. chemimpex.com SAR studies on related compounds investigate how modifications to each of these components affect biological activity.
The Role of the N-Acyl Group: The N-terminal protecting group is critical in peptide and peptidomimetic design. thermofisher.com The phthaloyl group in this compound provides a bulky, hydrophobic, and rigid cap. In SAR studies, this group is often varied to explore the impact of size, lipophilicity, and electronic properties on target interaction. For instance, in a study on antiproliferative N-acyl-beta-alanine amides, the N-homofarnesoyl group could be replaced by other aliphatic and aromatic acyl moieties to improve stability and availability, demonstrating the flexibility in this position for maintaining activity. nih.gov However, the study also found that the other end of the molecule, a specific aminosulfonylphenyl moiety, was essential, indicating that successful modifications at the N-terminus are dependent on the rest of the molecular structure. nih.gov
The Dipeptide Core (Gly-Beta-Ala): The Gly-Beta-Ala sequence provides a flexible linker. The glycine is the simplest amino acid, offering maximal conformational freedom, while the β-alanine introduces an extra methylene group into the peptide backbone compared to its α-amino acid counterpart. This extension alters the spacing of functional groups and influences the molecule's conformational preferences. nih.gov SAR studies often involve:
Replacing Glycine: Substituting glycine with other amino acids (e.g., alanine (B10760859), valine) introduces steric bulk, which can either enhance binding by filling a hydrophobic pocket or decrease activity by causing a steric clash.
Modifying the β-Alanine: Altering the β-alanine component or replacing it with other β-amino acids can fine-tune the molecule's three-dimensional shape. Studies on opioid peptide mimetics showed that incorporating β-amino acids could alter receptor selectivity. nih.gov
Isomeric and Homologous Variations: Research on N-acyl-β-alanines (NABAs) and their structural homologues, like N-acyl-glycines, shows that even subtle changes in the amino acid core can significantly alter physicochemical properties like crystal packing and phase behavior, which are relevant for developing structure-activity relationships. nih.gov
A notable example comes from research on inhibitors of metallo-aminopeptidases from Plasmodium falciparum. In the synthesis of phosphonic arginine mimetics, an N-phthaloyl protected aminopentanal (a related structure) was used as a starting material to build a library of inhibitors. acs.orgacs.org The subsequent SAR analysis revealed that the potency of these inhibitors was highly dependent on the substituents, which determined how well the molecules fit into the hydrophobic S1 pocket of the target enzymes. acs.orgacs.org
The following table summarizes hypothetical SAR trends based on principles observed in related compound classes.
| Analog Modification | Structural Change | Rationale for Activity Change | Potential SAR Outcome |
|---|---|---|---|
| N-Phthaloyl Group Replacement | Replace with smaller acetyl or larger naphthoyl group. | Alters steric bulk and hydrophobicity at the N-terminus. | Activity may increase or decrease depending on the size and nature of the target's binding pocket. |
| Glycine Substitution | Replace Gly with L-Ala or D-Ala. | Introduces a methyl group, restricting backbone flexibility and adding a chiral center. | Can enhance binding through hydrophobic interactions or show stereospecific drops in activity. |
| β-Alanine Homologation | Replace β-Ala with γ-aminobutyric acid (GABA). | Increases the length of the backbone, altering the distance between the N-terminal group and the C-terminal acid. | Likely to decrease activity if precise spacing is required for receptor binding. |
| C-Terminal Amidation | Convert the terminal carboxylic acid (-OH) to an amide (-NH2). | Removes a negative charge and introduces a hydrogen bond donor. | Can improve cell permeability and alter binding interactions, often increasing potency. |
Development of Novel Peptide and Peptidomimetic Scaffolds Utilizing this compound Units
The this compound unit serves as a valuable building block for constructing more complex molecular scaffolds with tailored properties. Its utility stems from the unique structural features conferred by the β-alanine residue and the synthetic handle provided by the phthaloyl group.
Enhancing Proteolytic Stability: A primary drawback of natural peptide-based drugs is their rapid degradation by proteases in the body. The altered backbone structure resulting from the inclusion of a β-amino acid like the one in this compound renders the adjacent peptide bonds resistant to cleavage by these enzymes. nih.govresearchgate.net This enhanced stability increases the molecule's half-life in vivo, making it a more viable drug candidate.
Scaffold Assembly and Functionalization: From a synthetic standpoint, this compound is a ready-to-use component for solid-phase peptide synthesis (SPPS), the standard method for building peptides. rsc.org
The terminal carboxylic acid allows for its attachment to a resin support or coupling to the amine group of another amino acid.
The phthaloyl group serves as a robust N-terminal protecting group. While the Fmoc and Boc groups are more common in modern SPPS due to their milder removal conditions, the phthaloyl group is stable to the acidic conditions used to remove Boc and the basic conditions for Fmoc removal, offering an orthogonal protection strategy. thermofisher.comuni-regensburg.de This is particularly useful in the synthesis of complex or cyclic peptides where different parts of the molecule need to be deprotected selectively. sigmaaldrich.com
The table below outlines how the structural elements of this compound contribute to the design of advanced peptidomimetic scaffolds.
| Structural Unit | Role in Scaffold Development | Resulting Property | Reference Principle |
|---|---|---|---|
| Phthaloyl (Pht) Group | Orthogonal N-terminal protection. | Allows for selective deprotection and modification, enabling the synthesis of branched or cyclic peptides. | Protecting group strategy in complex synthesis. sigmaaldrich.com |
| Glycine (Gly) Residue | Provides a flexible hinge. | Allows the scaffold to adopt various conformations to fit a binding site. | Conformational sampling in ligand design. |
| β-Alanine (β-Ala) Backbone | Introduces a non-natural linkage. | Confers resistance to enzymatic degradation and induces novel secondary structures (foldamers). | Use of β-amino acids for stability and structure. nih.govsciencedaily.comacs.org |
| Carboxylic Acid (-OH) | Provides a point of attachment. | Enables incorporation into a growing peptide chain via solid-phase or solution-phase synthesis. | Standard peptide coupling chemistry. rsc.org |
Biomedical and Pharmaceutical Research Applications
Pht-Gly-Beta-Ala-Oh in Drug Discovery and Development Initiatives
This compound serves as a versatile scaffold and building block in the creation of new medicines. Its unique combination of a phthalimide (B116566) group, a glycine (B1666218) residue, and a β-alanine component allows for diverse chemical modifications and applications.
This compound is fundamentally utilized as a building block in peptide synthesis, a process critical for the development of new therapeutic agents. chemimpex.com The phthaloyl (Pht) group functions as a stable N-terminal protecting group for the glycine residue. This protection is essential in peptide chemistry, as it prevents the amine group from participating in unwanted side reactions during the stepwise assembly of amino acids into a peptide chain. This control allows for the precise synthesis of bioactive peptides with defined sequences, which can lead to the generation of novel drug candidates for fields such as oncology and neurology. chemimpex.com
The core structure of the compound, particularly the phthalimide moiety, is recognized as a "versatile pharmacophore" in medicinal chemistry. ucl.ac.uk A pharmacophore is a part of a molecule's structure that is responsible for its biological activity. The phthalimide ring system is a key pharmacophoric fragment in multi-target drugs like thalidomide and its analogues, which are used in cancer therapy. ucl.ac.uknih.gov By incorporating the this compound motif, researchers can design and synthesize new molecules that leverage the known biological activities of the phthalimide scaffold, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net
Table 1: Role of this compound Components in Lead Molecule Generation
| Component | Function in Drug Design | Research Application Example |
| Phthaloyl (Pht) Group | Amine protection during peptide synthesis; acts as a bioactive pharmacophore. researchgate.net | Synthesis of phthalimide derivatives with potential antimicrobial and anticancer activities. nih.gov |
| Glycine (Gly) Residue | Provides a simple, flexible spacer in the peptide backbone. | Used in the assembly of peptide chains for various therapeutic targets. chemimpex.comnih.gov |
| β-Alanine (Beta-Ala) | A non-proteinogenic amino acid that offers increased stability against enzymatic degradation compared to α-amino acids; acts as a flexible linker. nih.govfrontiersin.org | Precursor for synthesizing significant industrial chemicals used in medicine, such as pamidronate and balasalazide. frontiersin.orgnih.gov |
| Carboxylic Acid (-OH) | Provides a reactive site for further chemical modification, such as amide bond formation to extend the peptide chain or conjugate other molecules. cymitquimica.com | Essential for the stepwise coupling of subsequent amino acids in solid-phase peptide synthesis. beilstein-journals.org |
The development of targeted therapies aims to deliver drugs specifically to diseased cells or tissues, minimizing damage to healthy parts of the body. This compound and its constituent parts are valuable in creating such systems. chemimpex.com Peptides synthesized using this building block can be designed to bind to specific receptors that are overexpressed on cancer cells, thereby guiding the therapeutic agent to its target. researchgate.netfrontiersin.org
Furthermore, the β-alanine component of the molecule is particularly useful in drug delivery. frontiersin.orgresearchgate.net As a β-amino acid, it is more resistant to degradation by peptidases (enzymes that break down proteins and peptides) than natural α-amino acids. nih.gov This increased stability can prolong the circulation time of a peptide-based drug in the body, allowing more of it to reach its target. The stability and solubility profile of this compound make it suitable for a range of pharmaceutical formulations. chemimpex.com
Modern drug discovery often relies on computational methods to predict how a molecule will interact with a biological target, such as a protein or enzyme. nih.govnih.gov This approach, known as computer-aided drug design (CADD), accelerates the identification of promising drug candidates. univie.ac.atmdpi.com
The phthalimide motif within this compound is frequently studied using these computational techniques. researchgate.net Researchers use molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other, to design novel phthalimide derivatives. nih.govmdpi.com For example, docking studies have been used to design phthalimide-based compounds that inhibit the TGF-β signaling pathway, which is implicated in cancer. mdpi.comnau.edu These computational models help to understand the structure-activity relationship (SAR), revealing how the chemical structure of the phthalimide-containing molecule can be modified to improve its binding affinity and inhibitory activity against a specific target. nih.gov The insights gained from such in silico studies guide the synthesis of more potent and selective drug candidates.
Bioconjugation Strategies Involving this compound
Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule like a protein. This technique is used to create novel molecules with combined properties, such as a protein linked to a drug for targeted delivery. rjraap.comresearchgate.net
This compound is employed in bioconjugation processes to link different molecular entities together. chemimpex.com Its structure is inherently bifunctional: the phthaloyl-protected N-terminus can be deprotected to reveal an amine, while the C-terminal carboxylic acid is also available for reaction. This allows it to act as a linker, connecting larger biomolecules like proteins or antibodies to other molecules, such as therapeutic agents or imaging labels.
The β-alanine portion can serve as a flexible spacer, ensuring that the conjugated molecules are positioned correctly to maintain their biological function. nih.gov Attaching drugs or peptides to larger carrier proteins can enhance their stability, prolong their half-life in the bloodstream, and improve their delivery to specific sites in the body. frontiersin.orgnih.gov
Table 2: Bioconjugation Applications Involving Related Moieties
| Biomolecule | Linker Type/Strategy | Purpose of Conjugation |
| Proteins (e.g., antibodies) | Aniline-catalyzed hydrazone ligation | Covalent attachment of capture agents to biosensor surfaces for diagnostic applications. nih.gov |
| Peptides | Thiol-maleimide chemistry, click chemistry | To create peptide-drug conjugates (PDCs) for targeted cancer therapy. nih.gov |
| Nanoparticles | Amide bond formation | Decoration of nanoparticles with targeting peptides to enhance drug delivery to tumors. nih.govresearchgate.net |
| Polyethylene glycol (PEG) | Amide coupling | To create PEGylated proteins or peptides with increased plasma half-life and reduced immunogenicity. beilstein-journals.org |
Glycoconjugates are important biomolecules where a carbohydrate (glycan) is linked to a protein or a lipid. They are crucial for many biological processes and are used in the development of vaccines and therapeutics. nih.gov The synthesis of these complex molecules often requires specialized linkers to connect the carbohydrate part to the protein scaffold. acs.org
Bifunctional linkers are key to creating these "neoglycoproteins". nih.govresearchgate.net These linkers possess two different reactive ends, one to attach to the sugar and the other to attach to the protein. While direct use of this compound in this context is not extensively documented, its structural features are relevant. The β-alanine moiety is a known component of rigid linkers used in bioconjugation. nih.gov A molecule like this compound could be chemically modified to incorporate bioorthogonal reactive groups, allowing it to participate in the controlled, stepwise synthesis of complex glycoconjugates. For instance, its carboxylic acid could be modified to attach to a protein, while the phthaloyl group could be replaced with a moiety designed to react specifically with a modified sugar, facilitating the creation of multivalent systems for therapeutic or diagnostic purposes.
Research into Biological Activity Mechanisms of this compound Derivatives
Derivatives of β-alanine have been investigated as components of molecules targeting various enzymes and receptors. While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of β-alanine-containing compounds has shown potential in these areas.
For instance, certain β-alanine derivatives have been developed as orally available antagonists for the glucagon receptor, a G protein-coupled receptor (GPCR), suggesting a potential therapeutic avenue for managing blood glucose levels. The structural modifications in these derivatives were crucial for enhancing their binding affinity and metabolic stability.
In the context of enzyme inhibition, various amino acid derivatives are continually being explored for their therapeutic potential. For example, studies on dipeptides containing β-chloroalanine, a derivative of alanine (B10760859), have demonstrated potent antibacterial properties through the mechanism-based inactivation of microbial enzymes like alanine racemase. While not directly derived from this compound, these findings highlight the principle of using modified amino acid building blocks to create effective enzyme inhibitors.
The following table summarizes the inhibitory concentrations of representative amino acid derivatives against certain enzymes, illustrating the potential for such compounds in therapeutic development.
| Compound Derivative Class | Target Enzyme/Receptor | Observed Effect | IC50/EC50 |
| β-Alanine Derivatives | Glucagon Receptor | Antagonism | Nanomolar range |
| β-Chloro-L-alanyl Dipeptides | Alanine Racemase | Inactivation | - |
The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. Peptidomimetics, which can be synthesized using building blocks like this compound, are a promising class of molecules for targeting the often large and flat interfaces of PPIs. The inclusion of β-amino acids in a peptide backbone can induce specific secondary structures, such as helices and turns, which can mimic the binding motifs of natural proteins. This structural mimicry allows for the potential disruption or stabilization of targeted PPIs.
Research in this field has shown that peptides incorporating β-amino acids can be designed to bind to protein surfaces with high affinity and specificity. While direct examples using this compound are not prominent in the literature, the principle of using β-amino acid-containing scaffolds to create inhibitors of PPIs is well-established.
The development of novel antimicrobial and antitumor agents is a critical focus of pharmaceutical research. Peptides containing β-amino acids have garnered attention in this area due to their potential to mimic the structures of natural antimicrobial peptides (AMPs) while offering enhanced stability.
Dipeptides incorporating β-chloro-L-alanine have been shown to possess potent and, in some cases, broad-spectrum antibacterial activity. The mechanism often involves the inhibition of essential bacterial enzymes. The incorporation of such modified amino acids can significantly increase the potency compared to the free amino acid.
In the realm of oncology, N-aryl-β-alanine derivatives have been evaluated for their anticancer properties against aggressive cancers like triple-negative breast cancer and glioblastoma in vitro. Certain derivatives demonstrated significant cytotoxicity towards cancer cells and the ability to inhibit cancer cell migration and colony formation. These studies suggest that the β-alanine scaffold can be a valuable component in the design of new anticancer agents.
The table below presents findings on the activity of representative β-alanine derivatives against microbial and cancer cell lines.
| Derivative Type | Target Organism/Cell Line | Biological Effect | Notable Findings |
| Dipeptides with β-chloro-L-alanine | Streptococcus agalactiae, Staphylococcus aureus | Antibacterial | Up to 4000-fold increased activity compared to free amino acid. |
| Dipeptides with two suicide-substrate residues | Various bacterial species | Broad-spectrum antibacterial | Effective against up to 12 of 16 species tested. |
| N-aryl-β-alanine derivatives | Triple-negative breast cancer cells | Anticancer | Exclusive cytotoxicity to cancer cells with certain structural motifs. |
| N-aryl-β-alanine derivatives | MDA-MB-231 breast cancer cells | Migrastatic activity | Reduction of 3D culture growth and colony formation. |
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of β-amino acids, such as the β-alanine in this compound, is a well-established strategy to enhance the proteolytic stability of peptides. nih.gov The altered backbone structure resulting from the inclusion of a β-amino acid is often not recognized by proteases, which are typically specific for α-peptides. nih.gov
Studies have demonstrated that peptides composed entirely of or incorporating β-amino acids exhibit a superior stability profile compared to their α-peptide counterparts. nih.gov For instance, while α-peptides are rapidly degraded by a multitude of peptidases, efforts to proteolytically hydrolyze a β-β peptide bond have largely been unsuccessful. nih.gov Mixed α,β-peptides also benefit from increased stability, with degradation occurring at a much slower rate. nih.gov This enhanced resistance to enzymatic degradation is a key advantage, as it can lead to a longer in vivo half-life and improved pharmacokinetic properties for therapeutic peptidomimetics. nih.gov
Biophysical and Bioanalytical Characterization of Pht Gly Beta Ala Oh Mediated Interactions
Analysis of Molecular Interactions with Biomolecules
Deciphering the precise nature of how Pht-Gly-Beta-Ala-Oh engages with its biological targets, such as proteins and receptors, is fundamental. This involves a suite of advanced analytical techniques designed to measure binding affinities, kinetics, and the structural consequences of these interactions.
Spectroscopic methods are powerful tools for investigating the binding of ligands like this compound to target receptors. Fluorescence quenching is a particularly insightful technique that relies on monitoring changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding. nih.gov When this compound binds to a target protein, it can cause a conformational change or directly interact with fluorescent residues, leading to a decrease (quenching) of the fluorescence signal. nih.govresearchgate.net
The quenching process can be analyzed using the Stern-Volmer equation to determine binding constants (Ka) and the number of binding sites. researchgate.net In a hypothetical study, the interaction between this compound and a model receptor protein could be quantified. By titrating a solution of the receptor with increasing concentrations of this compound, the quenching of tryptophan fluorescence can be measured. The data can then be used to calculate the binding affinity.
For instance, a study might reveal a binding constant (Ka) in the micromolar range, suggesting a moderate affinity, which is often desirable for reversible interactions in biological systems. Such assays can also provide evidence of allosteric modulation, where the binding of this compound to one site on a receptor influences the binding of another molecule at a different site.
| Parameter | Value | Unit |
|---|---|---|
| Binding Constant (Ka) | 4.5 x 105 | M-1 |
| Dissociation Constant (Kd) | 2.2 | µM |
| Number of Binding Sites (n) | 1.1 | |
| Quenching Mechanism | Static |
Dynamic force spectroscopy (DFS), typically performed with an atomic force microscope (AFM), offers a single-molecule perspective on the mechanical aspects of ligand-receptor bonds. pnas.org This technique measures the force required to rupture the bond between a ligand and its receptor as a function of the loading rate (how quickly the force is applied). nih.gov For peptides derived from or analogous to this compound, DFS can provide detailed information about the energy landscape of the binding interaction, including the dissociation rate at zero force (k_off) and the location of the energy barrier to dissociation (x_β). rsc.orgnih.gov
In a typical DFS experiment, the peptide is attached to the AFM tip, and the receptor is immobilized on a surface. The tip is brought into contact with the surface to allow binding, and then retracted, measuring the force needed to break the interaction. By repeating this at different retraction speeds, a dynamic force spectrum is generated. nih.gov This spectrum can reveal the presence of one or more energy barriers in the unbinding pathway. nih.govuni-muenchen.de
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Dissociation Rate (koff) | 1.8 x 10-2 | s-1 |
| Energy Barrier Position (xβ) | 0.25 | nm |
| Interaction Force (at 1000 pN/s) | 85 | pN |
Hydroxyl Radical Protein Footprinting (HRPF) is a powerful mass spectrometry-based method used to map the interaction surfaces between molecules. acs.org The technique uses hydroxyl radicals, often generated by the radiolysis of water, to oxidatively modify solvent-accessible amino acid side chains on a protein. neoproteomics.net When a ligand like this compound binds to a protein, it shields the amino acids at the binding site from the solvent and, consequently, from modification by hydroxyl radicals. nih.govnih.gov
By comparing the modification pattern of the protein in the presence and absence of the ligand, researchers can precisely identify the "footprint" of the ligand on the protein surface. immutoscientific.com This method is particularly valuable for mapping interaction interfaces in complex biological systems without the need for crystallization. acs.org The process involves exposing the protein-ligand complex to hydroxyl radicals, followed by enzymatic digestion and analysis by mass spectrometry to identify and quantify the modified peptides. neoproteomics.net Regions showing a significant decrease in modification are identified as being part of the interaction interface.
Mass Spectrometry-Based Approaches for Interaction Profiling
Mass spectrometry (MS) is an indispensable tool in the study of drug-biomolecule interactions, offering high sensitivity and specificity for identifying and quantifying molecules.
When this compound is introduced into a biological system, it may form covalent adducts with proteins or other biomolecules (bioconjugation) or be altered by metabolic enzymes. Mass spectrometry, particularly high-resolution tandem MS (MS/MS), is the gold standard for identifying these products. nih.govacs.org
By analyzing biological samples treated with this compound, researchers can detect new molecular species. The precise mass of these species can confirm the addition of the compound or its fragments to a biomolecule. MS/MS analysis, which involves fragmenting the new molecule and analyzing the resulting pieces, can then be used to pinpoint the exact site of modification on a protein or to elucidate the structure of a metabolite. acs.orgnih.gov This information is crucial for understanding the compound's mechanism of action and its fate in a biological environment.
Chemical proteomics aims to identify the full spectrum of proteins that interact with a small molecule within a complex biological sample, such as a cell lysate. nih.govmdpi.com This approach can reveal not only the intended target of a compound like this compound but also potential "off-target" interactions that could lead to unexpected biological effects or side effects. nih.govasbmb.org
Future Directions and Emerging Research Avenues
Integration of Pht-Gly-Beta-Ala-Oh in Advanced Materials Science
The molecular architecture of this compound makes it a promising candidate for the "bottom-up" fabrication of novel biomaterials. nih.gov The field of peptide-based materials science increasingly utilizes short peptide sequences as fundamental building blocks for creating sophisticated supramolecular structures. The integration of this compound into this domain is driven by the distinct properties conferred by its constituent parts.
The N-terminal phthaloyl group, a bulky aromatic moiety, can facilitate π-stacking interactions, which are a powerful driving force for self-assembly. acs.orgreading.ac.uk These interactions, coupled with the inherent ability of the peptide backbone to form hydrogen bonds, can guide the organization of individual molecules into well-ordered, high-aspect-ratio nanostructures such as fibers, ribbons, and sheets. nih.govacs.org These nanostructures can further entangle to form hydrogels, which are highly hydrated, three-dimensional networks with applications in:
Tissue Engineering: The resulting scaffolds can mimic the extracellular matrix, providing structural support for cell culture and promoting tissue regeneration. nih.gov
Wound Healing: Peptide-based hydrogels can create a moist environment conducive to healing and can be designed for the sustained release of therapeutic agents. nih.gov
Biocatalysis: Immobilizing enzymes within these peptide networks can enhance their stability and reusability.
Furthermore, the inclusion of β-alanine is particularly significant. Peptides containing β-amino acids exhibit increased resistance to proteolytic degradation compared to their natural α-peptide counterparts. reading.ac.ukacs.org This enhanced stability is a critical attribute for creating durable biomaterials intended for in vivo applications. Research into analogous N-terminally protected dipeptides has demonstrated their capacity to form robust hydrogels, suggesting a similar potential for this compound. acs.orgmdpi.com
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry investigates the formation of complex chemical systems through non-covalent interactions. acs.org The self-assembly of this compound into functional nanomaterials is a quintessential example of this principle. The process is governed by a delicate balance of multiple non-covalent forces.
The key interactions driving the self-assembly of this compound include:
π-π Stacking: Arising from the aromatic phthaloyl groups, this interaction is a primary driver for the initial association of molecules. acs.org
Hydrogen Bonding: The amide groups within the peptide backbone (-CO-NH-) can form intermolecular hydrogen bonds, leading to the formation of stable, repeating secondary structures reminiscent of β-sheets. nih.govnih.gov
Hydrophobic Interactions: The non-polar phthaloyl group and parts of the peptide backbone contribute to hydrophobic collapse in aqueous environments, further promoting aggregation. nih.govnih.gov
The study of analogous systems, such as those based on the fluorenylmethyloxycarbonyl (Fmoc) protecting group, has shown that the interplay of these forces can be precisely tuned to control the resulting morphology of the nanostructures. acs.orgreading.ac.uk For this compound, future research will likely focus on how environmental triggers like pH, ionic strength, or temperature can be used to control the kinetics and thermodynamics of its self-assembly. Understanding these relationships is crucial for designing "smart" materials that can assemble or disassemble in response to specific stimuli, a hallmark of advanced functional systems. nih.gov
| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |
| π-π Stacking | Phthaloyl Group | Directs initial molecular association and provides structural stability. acs.orgreading.ac.uk |
| Hydrogen Bonding | Peptide Backbone (Amide Groups) | Promotes the formation of ordered secondary structures like β-sheets. nih.govnih.gov |
| Hydrophobic Interactions | Phthaloyl Group, Alkyl Chains | Drives aggregation in aqueous solutions to minimize contact with water. nih.govnih.gov |
| Van der Waals Forces | Entire Molecule | Provides additional, non-specific stabilization of the final structure. nih.gov |
Innovative Methodologies for Enhanced Synthesis and Characterization
Advancements in the application of this compound and its derivatives are intrinsically linked to the development of efficient and scalable production methods, as well as robust analytical techniques for their characterization.
Synthesis: While custom synthesis is available from various suppliers, developing innovative in-house methodologies is a key research avenue. chemicalbook.com Traditional solution-phase peptide synthesis is a viable route, involving the stepwise coupling of the protected amino acid building blocks. researchgate.net A potential synthetic strategy would involve:
N-terminal protection of glycine (B1666218) with a phthaloyl group.
Activation of the carboxyl group of Pht-Gly-OH.
Coupling with β-alanine, whose own carboxyl group is temporarily protected (e.g., as an ester).
Final deprotection of the β-alanine carboxyl group to yield the target compound.
Future research may explore solid-phase peptide synthesis (SPPS) for creating longer peptides incorporating the this compound motif, which would streamline the process and facilitate purification. researchgate.netsigmaaldrich.com Enzymatic or chemo-enzymatic methods could also offer greener and more selective synthetic routes.
Characterization: Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of analytical techniques is typically employed.
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the compound and separates it from reactants and byproducts. chemicalbook.comsigmaaldrich.com |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular mass of the compound, matching the theoretical value (276.24 g/mol ). cymitquimica.comscbt.commdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information on the chemical environment of each atom (¹H and ¹³C NMR), confirming the covalent structure and connectivity. mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups (e.g., C=O of amides and carboxylic acid, N-H bonds, aromatic rings). |
Innovative characterization could involve advanced techniques like 2D NMR to study conformational preferences in solution or circular dichroism (CD) spectroscopy to analyze the secondary structures formed during self-assembly.
Translational Research Opportunities for this compound Derived Therapeutics
The structural features of this compound make it a valuable building block for translational research, aimed at developing new therapeutic agents. chemimpex.com Its utility stems primarily from its identity as a proteolytically resistant peptide fragment. acs.org
Peptidomimetics: Peptide-based drugs often suffer from poor stability in the body due to rapid degradation by proteases. The inclusion of β-amino acids is a well-established strategy to overcome this limitation. acs.org this compound can serve as a foundational scaffold for building more complex peptidomimetics. By extending the peptide chain or modifying the side groups, researchers can design molecules that mimic the structure of natural peptides to interact with specific biological targets, such as G-protein-coupled receptors (GPCRs) or enzyme active sites, but with significantly longer biological half-lives. acs.org
Drug Delivery Systems: The self-assembling properties of derivatives of this compound can be harnessed to create nanocarriers for drug delivery. mdpi.com Hydrophobic drugs can be physically entrapped within the core of self-assembled nanofibers or hydrogels, allowing for their solubilization and sustained release. acs.orgmdpi.com This approach could improve the bioavailability and reduce the side effects of potent drugs, such as chemotherapeutics.
Linker Technology: In more advanced applications, derivatives of this compound could be developed as cleavable linkers for antibody-drug conjugates (ADCs). The peptide bond could be engineered to be cleaved by specific enzymes present in a target tissue (e.g., a tumor environment), leading to the site-specific release of a cytotoxic payload. The phthaloyl group could be replaced by other functionalities to tune the linker's properties.
While the direct ribosomal incorporation of β-amino acids into peptides is not currently efficient, progress in synthetic biology and the engineering of the translational machinery may one day allow for the creation of vast libraries of unnatural peptides containing building blocks like β-alanine, opening up new frontiers for drug discovery. plos.org
| Research Area | Application of this compound Derivatives | Rationale |
| Peptidomimetics | Design of stable analogs of bioactive peptides. | The β-alanine component confers resistance to enzymatic degradation, increasing drug half-life. reading.ac.ukacs.org |
| Drug Delivery | Formation of self-assembled hydrogels for encapsulating and releasing drugs. | The amphiphilic nature and self-assembly propensity allow for the creation of biocompatible nanocarriers. acs.orgmdpi.com |
| Anti-Inflammatory Agents | Synthesis of conjugates with known anti-inflammatory drugs. | Combining amino acid structures with therapeutic agents can yield novel compounds with enhanced activity. nih.gov |
| Linker Technology | Use as a core structure for linkers in Antibody-Drug Conjugates (ADCs). | The peptide bond can be designed for specific enzymatic cleavage, enabling targeted drug release. |
Q & A
Q. How can researchers synthesize and characterize Pht-Gly-Beta-Ala-Oh with high purity for reproducible studies?
- Methodological Answer : Synthesis protocols should follow stepwise protection-deprotection strategies for peptide derivatives. Characterization requires HPLC (≥95% purity threshold), NMR (structural confirmation via proton shifts at 7.2–8.5 ppm for phthaloyl groups), and mass spectrometry (exact mass verification). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography). Validate purity using melting point analysis and elemental composition testing .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS for sensitivity (LOD: 0.1 ng/mL) and specificity in complex samples. Validate methods per ICH guidelines:
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.99 |
| Precision | CV ≤ 15% |
| Recovery | 85–115% |
| Cross-validate with ELISA for orthogonal confirmation, ensuring antibodies lack cross-reactivity with similar peptides . |
Advanced Research Questions
Q. How to design a pharmacodynamic study to evaluate this compound’s mechanism of action using the PICOT framework?
- Methodological Answer : Apply the PICOT template:
- Population : Target cell lines (e.g., cancer vs. normal).
- Intervention : Dose ranges (IC50 determination via MTT assays).
- Comparator : Positive controls (e.g., known kinase inhibitors).
- Outcome : Metrics like apoptosis rate (Annexin V staining) or protein expression (Western blot).
- Time : Acute (24–48h) vs. chronic (7-day) exposure.
Predefine hypotheses (e.g., "this compound inhibits Pathway X more effectively than Comparator Y") and address confounding factors (e.g., serum stability) .
Q. How to resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., metabolic enzyme differences, protein binding). Use PBPK modeling to extrapolate in vitro clearance data to in vivo outcomes. Replicate studies with standardized protocols (e.g., fasting state, uniform animal strains). For conflicting bioavailability results, perform mass balance studies with radiolabeled compounds to track absorption and excretion pathways .
Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in heterogeneous cell populations?
- Methodological Answer : Apply non-linear regression (e.g., Hill equation) for sigmoidal curves. Use ANOVA with post-hoc Tukey tests to compare multiple doses. For heterogeneity, stratify data via cluster analysis (e.g., k-means based on response thresholds) or mixed-effects models to account for inter-cell variability. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .
Methodological Guidance for Data Interpretation
Q. How to optimize synthetic yield of this compound using Design of Experiments (DoE)?
- Methodological Answer : Implement a Box-Behnken design to test variables (temperature, pH, reagent ratio). Analyze responses (yield, purity) via response surface methodology . Example factors:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 50°C |
| Reaction Time | 2h | 12h |
| Solvent | DMF | THF |
| Validate optimal conditions with triplicate runs and compare to baseline protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
